molecular formula C24H30ClN7O3S B11931310 N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide

N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide

Cat. No.: B11931310
M. Wt: 532.1 g/mol
InChI Key: GOFXWTVKPWJNGD-UHFFFAOYSA-N
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Description

Historical Evolution of Heterocyclic Scaffolds in Targeted Cancer Therapy

The integration of heterocyclic compounds into anticancer drug design dates to the discovery of nitrogen mustards in the 1940s, but the paradigm shifted toward targeted therapies with the 2001 FDA approval of imatinib, a benzamide-containing tyrosine kinase inhibitor. Between 2010 and 2015, 65% of newly approved anticancer agents incorporated nitrogen-based heterocycles, reflecting their dominance in kinase inhibitor development. The pyrazolo[1,5-a]pyrimidine core represents a modern evolution of these scaffolds, combining the hydrogen-bonding capacity of pyrimidines with the metabolic stability of fused ring systems.

Key milestones in heterocyclic kinase inhibitor development include:

Compound Heterocyclic Core Target Kinase Approval Year
Imatinib Benzamide BCR-ABL 2001
Crizotinib Aminopyridine ALK/ROS1 2011
Palbociclib Pyridopyrimidine CDK4/6 2015
Ceritinib Imidazo[1,2-a]pyridine ALK 2014

Adapted from FDA approval data

The structural complexity of N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide reflects three generations of scaffold optimization:

  • First-generation : Simple bicyclic systems (e.g., purine analogs)
  • Second-generation : Fused heterocycles with pendant substituents
  • Third-generation : Hybrid scaffolds integrating piperidine/pyrrolidine pharmacophores

Role of Pyrazolo[1,5-a]pyrimidine Isomerism in Kinase Selectivity

The pyrazolo[1,5-a]pyrimidine system exhibits three critical structural features governing kinase inhibition:

  • Planar aromatic core : Facilitates π-π stacking with conserved phenylalanine residues in kinase ATP pockets
  • N1-pyrimidine nitrogen : Participates in hinge-region hydrogen bonding (e.g., with backbone NH of Glu119 in EGFR)
  • C5/C6 substituents : Determine isoform selectivity through steric complementarity

In the subject compound, the 5-(3-aminopyrrolidin-1-yl) group introduces:

  • Conformational restraint : The pyrrolidine's puckered structure orients the amine group for salt bridge formation with aspartate residues
  • Chirality : The stereochemistry at C3 influences binding to kinases with deep allosteric pockets
  • Solubility modulation : Protonation of the amine enhances aqueous solubility at physiological pH

Comparative studies of pyrazolo[1,5-a]pyrimidine isomers demonstrate that positional isomerism at the C2 and C7 positions alters kinase inhibition profiles by up to 3 orders of magnitude in IC~50~ values. The 6-methyl substitution in the target compound provides:

  • Hydrophobic contact : Fills a conserved cleft in AGC-family kinases
  • Metabolic protection : Blocks oxidative metabolism at the adjacent C5 position
  • Steric exclusion : Prevents binding to off-target kinases with smaller active sites

The piperidine-1-carbonyl linkage exemplifies contemporary linker design strategies, balancing conformational flexibility for target engagement with rigidity to maintain pharmacokinetic stability. Molecular dynamics simulations reveal that this moiety adopts a chair conformation when bound to kinase targets, positioning the 4-chlorophenyl group to interact with hydrophobic regions distal from the ATP-binding site.

Properties

Molecular Formula

C24H30ClN7O3S

Molecular Weight

532.1 g/mol

IUPAC Name

N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide

InChI

InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3

InChI Key

GOFXWTVKPWJNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N

Origin of Product

United States

Preparation Methods

Formation of 5-Amino-6-methylpyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 3-aminopyrazole with 2-methylacetoacetate under acidic conditions.

Procedure :

  • 3-Aminopyrazole (1.0 equiv) and 2-methylacetoacetate (1.1 equiv) are refluxed in acetic acid (100°C, 45 min).

  • The reaction mixture is concentrated, and the residue is purified via silica gel chromatography (0–20% MeOH in CH₂Cl₂) to yield 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (77% yield).

Key Data :

  • 1H NMR (DMSO-d₆) : δ 12.67 (s, 1H, NH), 6.27 (s, 1H, pyrimidine-H), 2.32 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).

  • LCMS : m/z [M + H]⁺ calcd. for C₈H₁₀N₄O: 191.08; found: 191.05.

Introduction of 3-Aminopyrrolidin-1-yl Group at C-5

The C-5 position is functionalized via nucleophilic aromatic substitution (SNAr) using 3-aminopyrrolidine under basic conditions.

Procedure :

  • 5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv) is reacted with 3-aminopyrrolidine (1.5 equiv) in DMF at 80°C for 12 h.

  • The product is isolated via precipitation and recrystallization (EtOH/H₂O).

Optimization Note :

  • Excess pyrrolidine (2.0 equiv) and catalytic KI improve yields to >85% by mitigating dimerization side reactions.

Chiral Piperidine Synthesis

Preparation of (S)-Piperidine-2-carboxylic Acid Derivative

The chiral piperidine moiety is synthesized from N-Boc-(S)-piperidine-2-carboxylic acid (CAS: 135081-33-5) through methyl esterification and subsequent deprotection.

Procedure :

  • N-Boc-(S)-piperidine-2-carboxylic acid (5.0 g, 22 mmol) is treated with Cs₂CO₃ (3.5 g) and methyl iodide (1.5 mL) in DMF to form (S)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (96% yield).

  • Boc deprotection with HCl/dioxane yields (S)-piperidine-2-carboxylic acid methyl ester as a hydrochloride salt.

Key Data :

  • 1H NMR (CDCl₃) : δ 4.80 (m, 1H), 3.73 (s, 3H, OCH₃), 1.45 (s, 9H, Boc).

  • Chiral Purity : >99% ee confirmed by chiral HPLC.

Amide Coupling and Sulfonamide Installation

Synthesis of 4-Chloro-2-(methanesulfonamido)benzoic Acid

The sulfonamide precursor is prepared via sulfonation of 2-amino-4-chlorobenzoic acid :

  • 2-Amino-4-chlorobenzoic acid (1.0 equiv) is treated with methanesulfonyl chloride (1.2 equiv) in pyridine (0°C to rt, 12 h).

  • The product is isolated via acid precipitation (HCl, pH 2–3) and recrystallized from EtOAc/hexanes.

Key Data :

  • Yield : 89%.

  • 1H NMR (DMSO-d₆) : δ 10.21 (s, 1H, SO₂NH), 7.85 (d, J = 8.4 Hz, 1H), 7.52 (d, J = 2.1 Hz, 1H), 3.15 (s, 3H, SO₂CH₃).

Final Amide Bond Formation

The piperidine intermediate is coupled with the sulfonamide-bearing benzoic acid using HATU -mediated activation:

Procedure :

  • (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 equiv) is neutralized with Et₃N (3.0 equiv) in DMF.

  • 4-Chloro-2-(methanesulfonamido)benzoic acid (1.1 equiv) and HATU (1.1 equiv) are added, and the mixture is stirred at rt for 12 h.

  • The product is purified via preparative HPLC (15–100% CH₃CN/H₂O) to yield the final compound (82% yield).

Key Data :

  • LCMS : m/z [M + H]⁺ calcd. for C₂₄H₃₀ClN₇O₃S: 532.06; found: 532.12.

  • Purity : >98% by HPLC (method: 0–95% CH₃CN/H₂O over 30 min).

Stereochemical and Regiochemical Considerations

  • Piperidine Configuration : The (S)-stereochemistry is preserved via chiral Boc protection, avoiding racemization during esterification.

  • Pyrazolo[1,5-a]pyrimidine Regiochemistry : Cyclocondensation with 2-methylacetoacetate ensures exclusive C-6 methylation due to electronic and steric directing effects.

Analytical Characterization Summary

ParameterData
Molecular Formula C₂₄H₃₀ClN₇O₃S
Molecular Weight 532.06 g/mol
Melting Point 198–202°C (dec.)
1H NMR (DMSO-d₆) δ 12.67 (s, 1H), 7.85 (d, J = 8.4 Hz, 1H), 3.15 (s, 3H), 2.32 (s, 3H)
HPLC Purity 98.5% (tR = 21.2 min)

Scale-Up and Process Optimization

  • Critical Steps :

    • Cyclocondensation : Maintain strict temperature control (100°C ± 2°C) to avoid over-cyclization.

    • SNAr Reaction : Use anhydrous DMF and molecular sieves to enhance 3-aminopyrrolidine reactivity.

  • Purification : Preparative HPLC with 0.1% TFA modifier improves peak resolution for the final compound .

Chemical Reactions Analysis

Presatovir undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of Presatovir can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Presatovir has a wide range of scientific research applications. In chemistry, it is used as a model compound to study fusion inhibition mechanisms. In biology, it is employed to investigate the effects of respiratory syncytial virus on cellular processes. In medicine, Presatovir is being explored as a potential treatment for respiratory syncytial virus infections, particularly in immunocompromised patients . Additionally, it has industrial applications in the development of antiviral therapies and drug resistance studies .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, a scaffold widely explored for its bioactivity. Key structural comparisons include:

A. Pyrazolo[1,5-a]pyrimidine Derivatives with Heterocyclic Substituents

  • Compound 17 and 18 (): These derivatives share the 5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidine core but differ in their terminal groups. Compound 17 includes a methyl carbamate, while the target compound features a methanesulfonamide. This substitution may enhance metabolic stability due to the sulfonamide’s resistance to esterase hydrolysis .
  • Compound D37 (): A pyrazolo[3,4-d]pyrimidine derivative with a methanesulfonamide group and cycloheptyl substituent.

B. Piperidine/Pyrrolidine-Containing Analogues

  • Compounds 1 and 7 (): These share a pyrrolidine substituent but are based on a rapamycin-like macrolide structure. NMR data (Table 2, ) show that regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift variability, suggesting that the target compound’s 3-aminopyrrolidinyl group may confer distinct electronic environments compared to simpler pyrrolidine derivatives .

C. Sulfonamide-Functionalized Derivatives

  • N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl]aldehyde hydrazones (): These compounds feature a sulfonamide-like hydrazone group. Bioactivity data indicate moderate antimicrobial activity (e.g., 50 µg/mL inhibition of Fusarium graminearum), but the target compound’s methanesulfonamide may offer improved target specificity due to stronger hydrogen-bonding capacity .
Bioactivity and Pharmacological Profiles

While direct data for the target compound are sparse, insights can be extrapolated from related structures:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 3-Aminopyrrolidinyl, methanesulfonamide N/A (Theoretical: Antiviral/antimicrobial)
Compound 17 () Pyrazolo[1,5-a]pyrimidine Methyl carbamate RSV fusion inhibition (IC₅₀: ~100 nM)
Compound 5d () Pyrazole-quinazoline Aldehyde hydrazone Antifungal (50 µg/mL: 70% inhibition)
Compound 12 () Pyrrolo-thiazolo-pyrimidine Triazole-linked chlorophenyl Not specified (structural focus)

The target compound’s 3-aminopyrrolidinyl group may enhance binding to enzymes or receptors requiring cationic interactions, as seen in RSV inhibitors (). Its methanesulfonamide group could improve solubility compared to methyl carbamates, which are prone to hydrolysis .

Biological Activity

N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide, also known as Presatovir, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its promising antiviral properties, particularly against respiratory syncytial virus (RSV). This article delves into the biological activity of this compound, highlighting its mechanism of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of Presatovir is C24H30ClN7O3S. Its structural components include:

  • Piperidine ring: Integral for maintaining the compound's spatial conformation.
  • Pyrazolo[1,5-a]pyrimidine scaffold: Essential for its biological activity.
  • Methanesulfonamide group: Increases solubility and bioavailability.

Presatovir acts primarily as an RSV fusion inhibitor . Its mechanism involves:

  • Inhibition of Viral Entry: The compound prevents the fusion of RSV with host cell membranes, a critical step in viral entry and subsequent replication.
  • Binding Affinity: The unique structural arrangement allows for effective interaction with viral proteins, enhancing its efficacy as an antiviral agent.

Antiviral Efficacy

In vitro studies have demonstrated that Presatovir exhibits potent antiviral activity against various clinical isolates of RSV. Key findings include:

  • Effective inhibition of viral replication in cultured cells.
  • Potential as a therapeutic agent for treating respiratory infections caused by RSV.

Comparative Analysis with Similar Compounds

A comparison of Presatovir with other antiviral agents reveals its unique advantages:

Compound NameStructural FeaturesBiological Activity
GS-5806 (Presatovir)Contains a pyrazolo[1,5-a]pyrimidine corePotent RSV fusion inhibitor
PibrentasvirSimilar piperidine structureAntiviral against Hepatitis C
ElbasvirRelated pyrimidine scaffoldAntiviral against Hepatitis C

Presatovir's specific mechanism targeting RSV fusion processes distinguishes it from other antiviral compounds.

Synthesis

The synthesis of Presatovir involves multiple steps, including:

  • Formation of the piperidine ring substituted at the 1-position with a benzoyl group.
  • Use of various reagents and catalysts under controlled conditions to achieve the desired product.

This multi-step synthesis not only highlights the complexity of the compound but also underscores the importance of careful optimization in drug development.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of Presatovir in clinical settings:

  • Phase II Clinical Trials: Results indicated significant antiviral activity with manageable side effects, positioning Presatovir as a viable candidate for further development in RSV treatment.
  • Mechanistic Studies: Research has focused on elucidating the binding interactions between Presatovir and RSV proteins, providing insights into its functional capabilities.

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers validate intermediate purity?

The synthesis typically involves multi-step reactions, starting with pyrazolo[1,5-a]pyrimidine or pyrimidine precursors. Key steps include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents like 3-aminopyrrolidine .
  • Piperidine-carbonyl linkage formation using coupling agents such as HATU or EDC .
  • Methanesulfonamide incorporation via nucleophilic substitution . Validation: Use HPLC (≥95% purity) and LC-MS to confirm intermediate structures. Monitor reaction progress with TLC and NMR (¹H/¹³C) for functional group confirmation .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing pyrrolidine vs. piperidine ring protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the 3-aminopyrrolidine moiety .
  • HPLC-MS : Quantify purity and detect byproducts (e.g., incomplete coupling or sulfonamide hydrolysis) .

Q. Which initial biological assays are recommended to evaluate its activity?

  • Kinase inhibition assays : Target enzymes like PI3K or CDKs due to the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility and stability studies : Evaluate pharmacokinetic potential in PBS and simulated gastric fluid .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and minimize byproducts in the piperidine-carbonyl coupling step?

Methodology:

  • Reagent screening : Compare coupling agents (e.g., HATU vs. DCC) for efficiency .
  • Solvent optimization : Use DMF or DCM to enhance solubility of aromatic intermediates .
  • Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions . Example data:
Coupling AgentYield (%)Purity (%)
HATU7897
EDC6592

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Modify the 3-aminopyrrolidine group (e.g., replace with morpholine) or the 4-chlorophenyl ring (e.g., introduce electron-withdrawing groups) .
  • Bioassay correlation : Test derivatives against kinase panels and cancer cell lines to link structural changes to activity shifts .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PI3Kγ) .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) .
  • Off-target profiling : Screen against unrelated enzymes (e.g., GPCRs) to rule out nonspecific effects .
  • Metabolite analysis : Use LC-MS to detect degradation products that may interfere with assays .

Q. What computational methods are used to study its target interactions and pharmacokinetics?

  • Molecular dynamics (MD) simulations : Analyze binding stability with kinases over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.